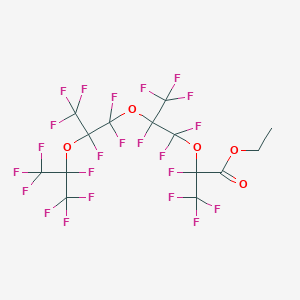
Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate
Vue d'ensemble
Description
Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is a fluorinated organic compound with the molecular formula C14H5F23O5 and a molecular weight of 690.15 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate typically involves the esterification of a perfluorinated carboxylic acid with ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The general reaction scheme can be represented as follows:
Perfluorinated carboxylic acid+Ethanol→Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate+Water
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound highly resistant to oxidation and reduction .
Common Reagents and Conditions: Common reagents used in substitution reactions with this compound include nucleophiles such as amines and alcohols. These reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound .
Major Products: The major products formed from substitution reactions with this compound are typically fluorinated derivatives, which retain the high thermal stability and chemical resistance of the parent compound .
Applications De Recherche Scientifique
Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate has a wide range of applications in scientific research due to its unique properties . In chemistry, it is used as a reagent in the synthesis of other fluorinated compounds. In biology and medicine, it is investigated for its potential use in drug delivery systems due to its biocompatibility and stability . In industry, it is used in the production of high-performance materials, such as fluorinated polymers and coatings .
Mécanisme D'action
The mechanism of action of ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate is primarily based on its ability to resist chemical degradation and maintain stability under extreme conditions . The fluorine atoms in the compound create a strong electron-withdrawing effect, which stabilizes the molecular structure and prevents reactions that would otherwise degrade the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Ethyl perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoate
- Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid
- Mthis compound
Uniqueness: This compound is unique among similar compounds due to its ethyl ester group, which imparts different solubility and reactivity properties compared to its methyl ester and carboxylic acid counterparts . This makes it particularly useful in applications where specific solubility and reactivity characteristics are required .
Propriétés
IUPAC Name |
ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propoxy]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F23O5/c1-2-39-3(38)4(15,8(19,20)21)40-13(34,35)7(18,12(31,32)33)42-14(36,37)6(17,11(28,29)30)41-5(16,9(22,23)24)10(25,26)27/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGOQNSELKBBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F)(F)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F23O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)
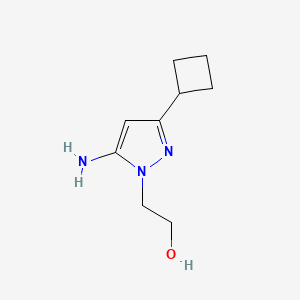
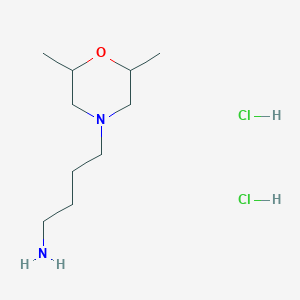
![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)
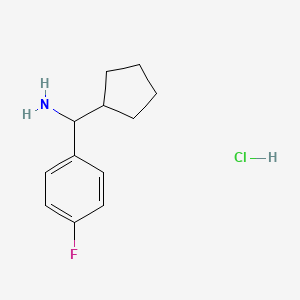

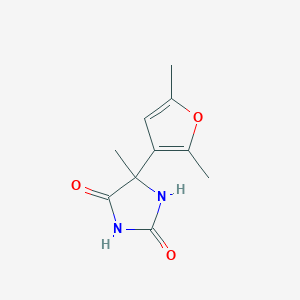

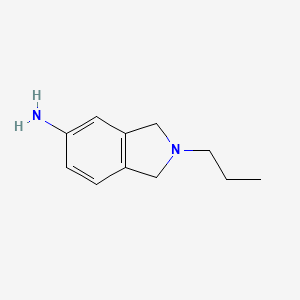
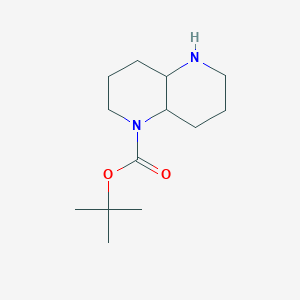
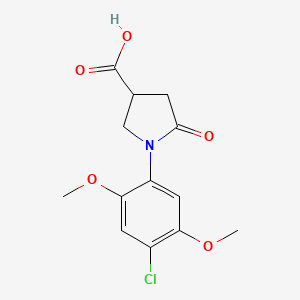

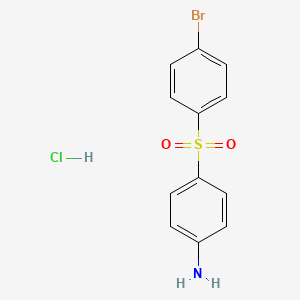
![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)
